Leucylleucine methyl ester
Description
Significance of Leucylleucine Methyl Ester in Biological Systems
The primary significance of this compound in biological systems lies in its selective cytotoxicity towards specific immune cells. nih.gov LLME is known as a lysosomotropic agent, meaning it preferentially accumulates in lysosomes. nih.govaai.org Inside the lysosome, it is acted upon by the enzyme dipeptidyl peptidase I (DPPI), which is highly enriched in certain immune cells like cytotoxic T lymphocytes and natural killer (NK) cells. nih.govresearchgate.net
The enzymatic action of DPPI converts LLME into a membranolytic polymer. aai.org This newly formed polymer disrupts the lysosomal membrane, a process known as lysosomal membrane permeabilization (LMP). aai.orgaai.org The rupture of the lysosome releases its contents, including various hydrolytic enzymes, into the cell's cytoplasm, which in turn triggers a cascade of events leading to programmed cell death, or apoptosis, in the target cell. aai.orgnih.govglpbio.com This selective elimination of cells rich in DPPI, such as cytotoxic lymphocytes and monocytes, while sparing others like helper T cells and B cells, underscores its importance as a tool for studying immune function. nih.govmedchemexpress.com
Historical Context of this compound Research
Research into the effects of this compound began to gain traction in the mid-1980s. Early studies focused on its immunosuppressive activities. nih.govnih.gov In 1986, it was reported that LLME exhibited selective toxicity for natural killer (NK) cells, cytotoxic T lymphocytes (CTL), and monocytes, while not adversely affecting other lymphoid cell types. nih.gov
Subsequent research in the late 1980s and early 1990s delved into the mechanism behind this selective cytotoxicity. A pivotal discovery was the role of the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), in converting LLME into its toxic, membranolytic form. researchgate.net It was found that the sensitivity of cytotoxic lymphocytes to LLME was directly dependent on the high levels of DPPI within these cells. researchgate.net Further studies in the early 1990s elucidated that the mode of cell death induced by LLME is apoptosis, characterized by DNA fragmentation. nih.gov These foundational studies established LLME as a specific tool for targeting and eliminating cytotoxic cell populations.
Overview of Key Research Areas for this compound
The unique properties of this compound have led to its application in several key areas of biomedical research:
Immunology and Graft-Versus-Host Disease (GVHD): A significant area of research has been the use of LLME to prevent GVHD, a major complication in bone marrow transplantation. aai.orgoup.com By treating donor cells with LLME, researchers have been able to selectively remove the cytotoxic T cells and natural killer cells responsible for initiating GVHD, without harming the essential stem cells needed for engraftment in murine models. aai.orgoup.comnih.gov This has also opened avenues for using LLME-treated donor lymphocyte infusions to mediate graft-versus-leukemia activity with a reduced risk of GVHD. frontiersin.org
Cancer Research: The ability of LLME to induce apoptosis has led to its investigation as a potential anti-cancer agent. glpbio.compreprints.org Research has explored its effectiveness in triggering cell death in various cancer cell lines. glpbio.compreprints.org Studies have looked into its potential to target melanoma cells by disrupting lysosomal integrity and inducing metabolic collapse. preprints.orgresearchgate.net However, its toxicity towards some primary cells, like monocytes, highlights the need for further research into its cell-type selectivity for cancer therapy. preprints.orgnih.gov
Lysosomal Cell Death Pathways: LLME serves as a valuable chemical tool to study the mechanisms of lysosomal membrane permeabilization (LMP) and the subsequent cellular signaling that leads to apoptosis. aai.orgaai.orgmedkoo.com Its specific mode of action, requiring conversion by cathepsin C (DPPI), allows researchers to investigate the intricate pathways involved in lysosome-dependent cell death. aai.orgaai.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Synonyms | LLME, LLOMe, Leu-Leu-OMe | medchemexpress.compatsnap.com |
| Chemical Formula | C13H26N2O3 | medchemexpress.com |
| Mechanism of Action | Lysosomotropic agent, induces apoptosis via lysosomal membrane permeabilization | nih.govaai.orgmedkoo.com |
| Primary Cellular Target | Lysosomes | nih.govaai.org |
| Activating Enzyme | Dipeptidyl Peptidase I (Cathepsin C) | nih.govresearchgate.net |
Interactive Data Table: Cellular Sensitivity to this compound
| Cell Type | Sensitivity | Effect | Source |
|---|---|---|---|
| Cytotoxic T Lymphocytes (CTLs) | High | Apoptosis | nih.govoup.com |
| Natural Killer (NK) Cells | High | Apoptosis | nih.govoup.com |
| Monocytes | High | Apoptosis | nih.gov |
| Gamma Delta T Cells | High | Elimination | nih.gov |
| Helper T Cells | Low | Functionally intact | medchemexpress.comoup.com |
| B Cells | Low (Human) | Functionally intact | medchemexpress.comoup.com |
| Hematopoietic Progenitor Cells | Variable | Reduction at higher concentrations | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13022-42-9 |
|---|---|
Molecular Formula |
C13H26N2O3 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C13H26N2O3/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5/h8-11H,6-7,14H2,1-5H3,(H,15,16)/t10-,11-/m0/s1 |
InChI Key |
AJMOLNFDYWTVQW-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leu-Leu-OMe leucyl-leucine-methyl este |
Origin of Product |
United States |
Synthesis and Chemical Modifications of Leucylleucine Methyl Ester
Advanced Synthetic Methodologies for Leucylleucine Methyl Ester
The creation of this compound is a multi-step process that begins with the synthesis of its precursors, followed by the formation of the dipeptide.
Esterification Pathways for Amino Acid Methyl Ester Precursors
The synthesis of this compound first requires the preparation of leucine (B10760876) methyl ester. A common method for this is the Fischer-Speier esterification, where the amino acid is treated with an alcohol, like methanol (B129727), in the presence of an acid catalyst. scirp.org Thionyl chloride is often used as it reacts with methanol to form the necessary acidic environment and drives the reaction to completion. scirp.orgchemicalbook.com This process, however, can be time-consuming and may require hazardous reagents. scirp.org
To address these challenges, microwave-assisted esterification has emerged as a more efficient alternative. scirp.orgresearchgate.net This method significantly reduces reaction times and can be performed with or without solvents, offering a greener approach to synthesis. researchgate.net For instance, the esterification of L-leucine with n-butanol under microwave irradiation has been shown to produce the corresponding butyl ester in higher yields and shorter times compared to conventional heating methods. scirp.org
Another approach involves the use of protecting groups, such as the Boc (tert-butyloxycarbonyl) group, to prevent unwanted side reactions at the amino terminus of the amino acid during esterification. nih.gov
Peptide Coupling Strategies for Dipeptide Formation
Once leucine methyl ester is synthesized, it is coupled with a protected leucine molecule to form the dipeptide. This crucial step relies on peptide coupling reagents to facilitate the formation of the amide bond. bachem.com
One of the most widely used classes of coupling reagents is carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC). bachem.comamericanpeptidesociety.org These reagents activate the carboxyl group of the N-protected leucine, allowing it to react with the amino group of leucine methyl ester. americanpeptidesociety.org To minimize side reactions and prevent racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. bachem.com
More advanced coupling reagents, such as phosphonium (B103445) and aminium salts like BOP, PyBOP, HBTU, and HATU, offer higher coupling rates and fewer side reactions. bachem.comsigmaaldrich.com These reagents are particularly useful for sterically hindered amino acids and are commonly employed in both solution-phase and solid-phase peptide synthesis. sigmaaldrich.com The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final this compound product. americanpeptidesociety.org
Derivatization Techniques for this compound Analogues
Researchers have developed various derivatization techniques to create analogues of this compound with modified properties. oup.com These modifications can enhance the compound's stability, solubility, or introduce new functionalities. For example, N-trifluoroacetyl (Tfa) derivatives of leucyl-dipeptide methyl esters have been synthesized for analysis by gas chromatography. oup.com
Another common derivatization involves modifying the N-terminus of the dipeptide. For instance, the synthesis of benzoylalanylglycine methyl ester, a dipeptide analogue, involves the coupling of an N-protected alanine (B10760859) with a C-protected glycine. researchgate.netscispace.com This strategy of using protecting groups allows for the selective formation of the desired peptide bond. masterorganicchemistry.com
"Caged" Compounds and Photochemical Release of this compound
"Caged" compounds are molecules that have been chemically modified to be biologically inactive until they are "uncaged" by an external stimulus, typically light. nih.govnih.gov This technique allows for the precise spatial and temporal control of a compound's activity.
This compound has been successfully "caged" using various photolabile protecting groups. nih.govnih.gov These groups are attached to the molecule, rendering it inert. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active this compound. nih.govnih.gov
Commonly used caging groups include o-nitrobenzyl derivatives and trans-o-hydroxycinnamoyl groups. nih.govnih.gov The choice of the caging group influences the solubility of the caged compound and the rate of photorelease. nih.gov For example, o-nitrobenzyl caged this compound releases the active compound quickly upon irradiation, while the release from a trans-o-hydroxycinnamoyl caged version is much slower. nih.gov
To improve the water solubility of caged compounds, which is often a limitation, researchers have incorporated hydrophilic moieties like glucose into the caging group. nih.gov This approach has been shown to create water-soluble caged leucylleucine methyl esters that can efficiently release the active dipeptide upon irradiation. nih.gov The development of such photochemically-activated compounds is crucial for studying cellular processes with high precision. rsc.orgupenn.edu
Isotopic Labeling of this compound for Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate reaction mechanisms. In the context of this compound, isotopic labels, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), can be incorporated into the molecule. nih.govsigmaaldrich.com
One common application of isotopic labeling is in Nuclear Magnetic Resonance (NMR) spectroscopy. pnas.org By selectively labeling specific atoms within the this compound molecule, researchers can simplify complex NMR spectra and obtain detailed structural and dynamic information. nih.govmpg.de For example, specific ¹³C labeling of the methyl groups of leucine residues has been used to obtain long-range distance restraints in solid-state NMR studies of proteins. nih.gov
The synthesis of isotopically labeled this compound can be achieved by using labeled precursors in the synthetic pathway. mpg.de For instance, bacteria can be grown in a medium containing ¹³C-labeled α-ketoisovalerate, a precursor for leucine biosynthesis, to produce proteins with ¹³C-labeled leucine residues. nih.gov This approach allows for the production of specifically labeled molecules for advanced analytical studies.
Stability and Degradation Pathways of this compound
The stability of this compound is an important consideration for its storage and use in experimental settings. The methyl ester group makes the compound susceptible to hydrolysis, which is the primary degradation pathway. nih.gov Hydrolysis can occur under both acidic and basic conditions, as well as enzymatically within cells, leading to the formation of leucylleucine and methanol. nih.gov
Studies have shown that this compound can be rapidly degraded under certain conditions. For example, it is sensitive to high pressure, especially at elevated temperatures, which can accelerate the hydrolysis of the ester bond. researchgate.netresearchgate.net
Inside cells, the degradation of this compound is often mediated by esterases and peptidases. nih.gov The compound is taken up by cells, where it can be hydrolyzed to release leucine. nih.gov In some cell types, such as cytotoxic lymphocytes, this compound can be converted into membranolytic metabolites by the lysosomal enzyme dipeptidyl peptidase I. nih.gov This process is a key aspect of its biological activity. nih.gov
The table below provides a summary of the stability of this compound under different conditions.
| Condition | Stability | Degradation Products |
| High Pressure (at 60°C) | Rapidly degraded researchgate.net | Leucylleucine, Methanol |
| Intracellular (in vitro) | Rapidly hydrolyzed nih.gov | Leucine, Leucylleucine nih.gov |
| Storage (-20°C) | Stable for at least 4 years caymanchem.com | Not applicable |
High-Pressure Induced Degradation and Hydrolysis Mechanisms
This compound (Leu-Leu-OMe) demonstrates notable instability under high-pressure conditions, a phenomenon that has been compared to the pressure-induced degradation of aspartame. tandfonline.comresearchgate.net The primary site of sensitivity to pressure is the ester bond. tandfonline.comtandfonline.com Studies have shown that the application of high pressure, particularly when combined with elevated temperatures, leads to the rapid degradation of the molecule. tandfonline.comresearchgate.nettandfonline.com
The hydrolysis of the ester bond is a key mechanism in this degradation process. This reaction is significantly accelerated by pressure, especially in neutral to basic pH ranges. tandfonline.com For instance, when dissolved in a Tris/HCl buffer at pH 7 and subjected to high pressure at 60°C, Leu-Leu-OMe undergoes extensive degradation. tandfonline.com In contrast, control samples that were only heated, or those in non-buffered aqueous solutions, did not show considerable loss of the initial compound within realistic treatment times. tandfonline.com This indicates that high hydrostatic pressure can extensively modify the structure of methyl-esterified polypeptides, which could consequently alter their biological function. tandfonline.com No degradation was observed in water without the application of pressure. tandfonline.com
Table 1: High-Pressure Degradation of this compound
| Parameter | Condition | Outcome | Source |
|---|---|---|---|
| Pressure Treatment | Applied at 60°C for 30 min in 50 mM Tris/HCl buffer, pH 7 | Rapid degradation of this compound | tandfonline.com |
| Comparison | Pressure-induced degradation comparable to aspartame | The ester bond is highly sensitive to pressure | tandfonline.comresearchgate.net |
| Structural Impact | Extensive modification of the peptide structure | Potential alteration of biological function | tandfonline.com |
Formation of Cyclized Dipeptide Products (e.g., Diketopiperazines)
A significant consequence of the high-pressure induced hydrolysis of this compound is the subsequent formation of cyclized dipeptide products, specifically the diketopiperazine known as cyclo(Leu-Leu). researchgate.net The application of pressure has been found to accelerate this cyclization process. researchgate.net
The mechanism involves an intramolecular aminolysis reaction that occurs after the initial hydrolysis of the C-terminal methyl ester group. researchgate.netnih.gov This process is not unique to Leu-Leu-OMe; other dipeptide esters also exhibit accelerated cyclization under combined pressure and temperature treatments, with yields depending on the specific nature of the reactive site. researchgate.net The formation of these diketopiperazines represents a significant structural modification of the original linear dipeptide ester. researchgate.net While some research indicates that using methyl ester derivatives is necessary for successful cyclization, other studies have demonstrated high yields of diketopiperazines from dipeptides in water using methods like microwave assistance, suggesting the ester is not always a prerequisite for cyclization itself but is a key factor in pressure-induced pathways. researchgate.net
Enzymatic Hydrolysis Profiles
The hydrolysis of this compound is also readily catalyzed by specific enzymes. A key enzyme in this process is the lysosomal thiol protease dipeptidyl peptidase I (DPPI), also known as Cathepsin C. nih.govnih.gov This enzyme is notably enriched in cytotoxic lymphocytes, which correlates with the sensitivity of these cells to Leu-Leu-OMe. nih.govnih.gov
The enzymatic action of DPPI on Leu-Leu-OMe is not a simple hydrolysis but involves a transpeptidase or polymerase activity. nih.gov This results in the formation of membranolytic metabolites, which are polymers with the structure (Leu-Leu)n-OMe, where 'n' is equal to or greater than three. nih.gov The production of these longer-chain, lipophilic molecules is crucial for the compound's specific effects within biological systems. nih.govnih.gov
Other esterases can also hydrolyze Leu-Leu-OMe. Studies have shown that porcine polymorphonuclear cells and murine macrophages possess esterase and peptidase activities that rapidly hydrolyze the methyl ester. nih.gov Furthermore, patent literature describes the use of enzymes like Alcalase for the selective hydrolysis of L-leucine methyl ester, achieving over 99% hydrolysis after four hours at room temperature. google.com
Table 2: Enzymatic Hydrolysis of this compound
| Enzyme | Source/System | Action | Product(s) | Source |
|---|---|---|---|---|
| Dipeptidyl Peptidase I (DPPI) / Cathepsin C | Human Spleen, Cytotoxic Lymphocytes | Hydrolysis and Transpeptidation (Polymerization) | (Leu-Leu)n-OMe (n≥3) | nih.govnih.gov |
| Esterases/Peptidases | Porcine Polymorphonuclear Cells, Murine Macrophages | Rapid Hydrolysis | Leucine, Leucyl-leucine | nih.gov |
| Alcalase 0.6 L | Industrial Preparation | Selective Hydrolysis | L-leucine | google.com |
Table 3: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | Leu-Leu-OMe |
| Aspartame | |
| Cyclo(Leu-Leu) | |
| Dipeptidyl Peptidase I | DPPI |
| Cathepsin C | |
| Alcalase | |
| Leucine |
Cellular Uptake and Intracellular Trafficking of Leucylleucine Methyl Ester
Receptor-Mediated Endocytosis Mechanisms for Leucylleucine Methyl Ester Uptake
The entry of this compound into cells is facilitated in part by receptor-mediated endocytosis. caymanchem.comcancer.govguidechem.comresearchgate.netmdpi.com This process involves the binding of LLME to specific receptors on the cell surface, which then triggers the internalization of the receptor-LLME complex into the cell within membrane-bound vesicles. While the specific receptors involved in LLME uptake are not fully characterized, this mechanism allows for an efficient and selective means of entry into the cell. mdpi.com This mode of entry is a rapid process, with studies indicating that LLME can induce lysosomal damage within minutes of its addition to cells, highlighting the efficiency of its delivery to lysosomes via endocytosis. mdpi.com
Endocytosis is a multifaceted process that includes several distinct pathways, such as clathrin-dependent and clathrin-independent mechanisms, as well as pinocytosis. mdpi.com In the context of LLME, its uptake via receptor-mediated endocytosis ensures that it is effectively trafficked to the endo-lysosomal pathway. Once inside the cell, the vesicles containing LLME mature into early endosomes, which then fuse with late endosomes and ultimately lysosomes.
Dipeptide-Specific Facilitated Transport Systems
In addition to receptor-mediated endocytosis, this compound is also taken up by a novel dipeptide-specific facilitated transport system. nih.govnih.govrupress.orgpnas.orggrafiati.com This transport mechanism is distinct from previously characterized mammalian dipeptide transport processes and is saturable, indicating the involvement of a limited number of transporter proteins. nih.govnih.gov This system exhibits specificity for dipeptides composed of L-stereoisomer amino acids. nih.govnih.gov
The efficiency of this transport system is enhanced by the presence of hydrophobic ester or amide additions to the carboxyl terminus of the dipeptides. nih.govnih.gov This suggests that the transporter has a preference for certain chemical properties of its substrates. Notably, the maximal rates of LLME uptake can vary between different cell types. For instance, T8 and NK cell-enriched peripheral blood lymphocytes show a four- to six-fold higher maximal rate of LLME uptake compared to T4-enriched peripheral blood lymphocytes. nih.gov Dipeptide amides or esters with cytotoxic properties have been found to act as competitive inhibitors of the uptake of radiolabeled LLME, further confirming the specificity of this transport system. nih.gov
Lysosomal Accumulation and Subcellular Localization Dynamics
Following its cellular uptake, this compound is trafficked to and accumulates within the lysosomes. caymanchem.comguidechem.comtandfonline.compreprints.orgnih.gov This accumulation is a key aspect of its mechanism of action. Once inside the acidic environment of the lysosome, LLME is acted upon by the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), also known as cathepsin C. caymanchem.comguidechem.comresearchgate.netnih.gov
DPPI catalyzes a condensation reaction, converting LLME into a membranolytic polymer, (leucyl-leucine)n-OMe. researchgate.netnih.gov This polymer then acts as a surfactant, disrupting the integrity of the lysosomal membrane. researchgate.net This leads to lysosomal membrane permeabilization (LMP), which is characterized by the loss of the proton gradient and the release of small lysosomal contents into the cytosol. researchgate.netpreprints.org The accumulation of LLME and its subsequent conversion within the lysosomes are critical steps that precede its cytotoxic effects in certain immune cells. caymanchem.comguidechem.com The process of lysosomal damage can trigger a cellular response known as lysophagy, where damaged lysosomes are targeted for degradation. tandfonline.comnih.govresearchgate.net
Factors Influencing this compound Permeation and Uptake Specificity
Several factors influence the permeation and uptake specificity of this compound. A primary determinant is the expression and activity of dipeptidyl peptidase I (DPPI) within the lysosomes of different cell types. nih.govresearchgate.net Cells with high levels of DPPI, such as cytotoxic lymphocytes and monocytes, are particularly sensitive to LLME. nih.govnih.gov This is because the conversion of LLME to its membranolytic form is dependent on this enzyme.
The specificity of the dipeptide transport system also plays a crucial role. nih.govnih.gov This transporter shows a preference for dipeptides with specific characteristics, such as being composed of L-stereoisomer amino acids and having hydrophobic ester or amide additions. nih.govnih.gov This inherent specificity of the transport system contributes to the selective uptake of LLME into certain cell populations.
Furthermore, the cell-type specificity of LLME's effects can differ between species. For example, murine B cells have been shown to be sensitive to LLME, whereas human B cells are not. nih.gov This highlights that the factors governing uptake and sensitivity can be complex and vary across different biological systems. The intracellular levels of cathepsin C have been identified as a key factor determining the sensitivity of cells to LLME-triggered effects. researchgate.net
Mechanisms of Action: Lysosomal Pathway and Cellular Responses to Leucylleucine Methyl Ester
Dipeptidyl Peptidase I (DPPI) Activity and Substrate Conversion
The bioactivation of Leucylleucine methyl ester is a critical first step in its cytotoxic action and is entirely dependent on the enzymatic activity of Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C.
Upon entering the cell, this compound accumulates in the lysosomes. Within this acidic compartment, it serves as a substrate for the lysosomal thiol protease, Dipeptidyl Peptidase I. nih.gov DPPI catalyzes a condensation or polymerization reaction, converting the dipeptide methyl ester into larger, insoluble polymers. nih.govplos.org These metabolites have the general structure of (Leu-Leu)n-OMe, where 'n' is typically greater than or equal to 3. nih.gov The resulting polymers are amphipathic and possess potent membranolytic properties, meaning they can disrupt lipid bilayers. plos.org This enzymatic conversion is the key event that transforms the relatively benign LLME into a cytotoxic agent. nih.gov
Table 1: Enzymatic Conversion of this compound
| Substrate | Enzyme | Location | Product | Key Characteristic of Product |
| This compound | Dipeptidyl Peptidase I (Cathepsin C) | Lysosome | (Leu-Leu)n-OMe (n ≥ 3) polymers | Membranolytic |
Cathepsin C is the primary lysosomal thiol protease responsible for the processing of this compound. nih.gov It functions as an amino-dipeptidase, cleaving dipeptides from the N-terminus of protein substrates. smw.ch In the case of LLME, Cathepsin C's activity leads to the formation of the aforementioned membranolytic polymers. plos.org The cytotoxic effects of LLME are directly contingent on the activity of this enzyme; inhibition of Cathepsin C prevents the formation of the toxic metabolites and protects susceptible cells from LLME-induced death. nih.gov
The selective toxicity of this compound towards certain immune cells is a direct consequence of the differential expression of Dipeptidyl Peptidase I among various cell populations. nih.gov Cytotoxic lymphocytes, such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), as well as monocytes and polymorphonuclear leukocytes, express significantly higher levels of DPPI compared to other cells like helper T cells and B cells. nih.govcaymanchem.com This high concentration of the enzyme in cytotoxic cell granules leads to a rapid and substantial accumulation of the membranolytic (Leu-Leu)n-OMe polymers upon exposure to LLME, rendering these cells highly susceptible to its effects. nih.govresearchgate.net In contrast, cells with low DPPI expression are unable to efficiently metabolize LLME into its toxic form and are therefore largely resistant to its cytotoxic action. nih.gov
Table 2: Relative Dipeptidyl Peptidase I (DPPI) Expression and Sensitivity to this compound in Human Immune Cell Populations
| Cell Type | DPPI Expression Level | Sensitivity to this compound |
| Natural Killer (NK) Cells | High | High |
| Cytotoxic T Lymphocytes (CD8+) | High | High |
| Monocytes | High | High |
| Polymorphonuclear Leukocytes | High | High |
| Helper T Lymphocytes (CD4+) | Low | Low |
| B Lymphocytes | Low | Low |
Lysosomal Membrane Permeabilization (LMP) Induced by this compound
The accumulation of the membranolytic metabolites of this compound within the lysosome culminates in the loss of lysosomal membrane integrity, a process known as lysosomal membrane permeabilization (LMP).
The (Leu-Leu)n-OMe polymers, due to their detergent-like properties, directly interact with and destabilize the lysosomal membrane. plos.orgmdpi.com This leads to a breach in the membrane's integrity, causing it to rupture. caymanchem.com The consequence of this rupture is the release of the entire contents of the lysosome into the cytoplasm. mdpi.com This includes a host of hydrolytic enzymes, such as other cathepsins, which are normally sequestered within the lysosome. The release of these contents into the cytosol initiates a cascade of events that ultimately leads to apoptotic cell death. caymanchem.com
The molecular mechanism by which the (Leu-Leu)n-OMe polymers destabilize the lysosomal membrane is rooted in their physicochemical properties. The repeating leucine (B10760876) residues confer a high degree of hydrophobicity to the polymer, allowing it to insert into the lipid bilayer of the lysosomal membrane. nih.gov This insertion disrupts the ordered structure of the membrane phospholipids. The amphipathic nature of the polymers, having both hydrophobic and polar characteristics, further facilitates this destabilization. plos.org The accumulation of these polymers within the membrane leads to the formation of pores or lesions, ultimately causing a catastrophic failure of the membrane's barrier function. caymanchem.commdpi.com
Table 3: Properties of this compound Metabolites and Their Effect on Lysosomal Membranes
| Metabolite | Key Physicochemical Property | Mechanism of Action | Consequence |
| (Leu-Leu)n-OMe polymers | Amphipathic and Hydrophobic | Insertion into the lysosomal lipid bilayer, disruption of membrane integrity | Lysosomal membrane permeabilization and rupture |
Endolysosomal Pathway Stress Induction
This compound (LLOMe) is a lysosomotropic agent that selectively induces stress and damage to the endolysosomal pathway. nih.govcancer.gov As a dipeptide methyl ester, LLOMe can freely pass through cellular membranes and accumulate within the acidic environment of lysosomes. cancer.govnih.gov Inside the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as cathepsin C, catalyzes the conversion of LLOMe into less membrane-permeable, membranolytic metabolites, (Leu-Leu)n-OMe. nih.govnih.gov This process leads to the disruption of the lysosomal membrane integrity, an event termed lysosomal membrane permeabilization (LMP). nih.govtandfonline.com
The resulting damage to the lysosome triggers a cellular stress response. nih.govnih.gov One significant response is the formation of stress granules (SGs), which are dense aggregations of proteins and RNAs that form in the cytosol during stress conditions. nih.govresearchgate.net The formation of SGs in response to lysosomal damage is a protective mechanism aimed at promoting cell survival. nih.govresearchgate.net Mechanistically, lysosomal damage can lead to calcium leakage from the lysosome into the cytosol. This increase in cytosolic calcium can be sensed by calcium-activated proteins like ALIX, which in turn can trigger a signaling cascade leading to SG formation. nih.gov
Furthermore, the cell activates clearance mechanisms for the damaged lysosomes, a process known as lysophagy, which is a selective form of autophagy. tandfonline.com This process involves the recognition of the damaged lysosome and its subsequent engulfment by an autophagosome for degradation. tandfonline.com
Cellular Death Pathways Initiated by this compound
The profound disruption of lysosomal homeostasis caused by this compound can initiate several distinct cellular death pathways. The specific pathway activated often depends on the cell type and the extent of lysosomal damage.
This compound is a potent inducer of apoptosis, a form of programmed cell death, in susceptible cell types, particularly those with high levels of dipeptidyl peptidase I (DPPI), such as cytotoxic lymphocytes and certain myeloid tumor cell lines. nih.govsemanticscholar.org The intracellular generation of membranolytic (Leu-Leu)n-OMe metabolites is a critical step in triggering this apoptotic process. nih.govsemanticscholar.org
A hallmark of apoptosis induced by LLOMe is the fragmentation of nuclear DNA. cancer.govnih.gov Studies have demonstrated the early release of soluble, radiolabeled DNA fragments from cells treated with LLOMe, which is a characteristic feature of apoptosis. nih.govsemanticscholar.org This DNA fragmentation is part of a coordinated series of events that includes cytoplasmic shrinkage, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis). bris.ac.uk The process is sensitive to inhibitors of endonucleases, such as Zn2+, which can prevent both the DNA fragmentation and the subsequent cell death, indicating the involvement of cellular nucleases in the execution of the apoptotic program. nih.gov
Table 1: Experimental Observations of LLOMe-Induced Apoptosis
| Cell Lines Studied | Key Findings | Reference |
|---|---|---|
| Human U937, HL60, THP-1 myeloid tumor cells; murine CTLL-2 cells | Treatment with LLOMe resulted in the early release of both cytosolic 51Cr and soluble [3H]TdR labeled DNA fragments, indicative of apoptosis. | nih.gov |
In addition to apoptosis, this compound can also induce necrotic cell death. nih.gov Necrosis is a form of cell death characterized by cell swelling, loss of plasma membrane integrity, and the release of intracellular contents into the surrounding environment, which often triggers an inflammatory response. youtube.com
The necrotic pathway initiated by LLOMe is also linked to the disruption of the lysosomal membrane. The conversion of L-leucine methyl ester (a related compound) to free leucine within the lysosome can lead to osmotic swelling and rupture of the lysosome. nih.gov This catastrophic event releases lysosomal hydrolases and other contents into the cytosol, leading to widespread cellular damage and ultimately, necrotic cell death. nih.gov Unlike apoptosis, which is a controlled process, necrosis resulting from severe lysosomal damage is a more direct and lytic form of cell demise. youtube.com
The execution of apoptosis can proceed through pathways that are either dependent on or independent of a family of proteases called caspases. semanticscholar.org In the context of this compound-induced cell death, both mechanisms may be relevant.
Lysosomal membrane permeabilization (LMP) can lead to the release of cathepsins from the lysosome into the cytosol. mdpi.com Certain cathepsins can activate pro-apoptotic proteins of the Bcl-2 family, such as Bid, which in turn can trigger the mitochondrial pathway of apoptosis, leading to the activation of executioner caspases like caspase-3. mdpi.com
However, LLOMe-induced cell death can also occur in a caspase-independent manner. semanticscholar.org The extensive lysosomal damage itself can be a lethal event, leading to cell death without the requirement for caspase activation. merckmillipore.com Furthermore, some lysosomal proteases released during LMP can directly cleave cellular substrates, contributing to cell death independently of the classical caspase cascade. semanticscholar.org The specific pathway that predominates may depend on the cellular context and the magnitude of the initial lysosomal insult.
Upstream and Downstream Signaling Pathways Affected by this compound
The cellular response to this compound is not limited to the direct consequences of lysosomal rupture but also involves the activation of complex signaling pathways that determine the ultimate fate of the cell.
A critical signaling event triggered by LLOMe-induced lysosomal damage is the recruitment of the cellular ubiquitination machinery to the site of injury. tandfonline.comnih.gov Specifically, damaged lysosomes become decorated with linear (M1-linked) polyubiquitin (B1169507) chains. tandfonline.combiorxiv.org This process is catalyzed by the linear ubiquitin chain assembly complex (LUBAC), an E3 ligase. tandfonline.comnih.gov
The accumulation of M1-linked polyubiquitin on damaged lysosomes serves as a scaffold to recruit other signaling proteins. tandfonline.comnih.gov One of the key proteins recruited is the NF-κB essential modulator (NEMO), a regulatory subunit of the inhibitor of κB kinase (IKK) complex. tandfonline.combiorxiv.org The recruitment of NEMO to the ubiquitinated lysosome leads to the local activation of the IKK complex. tandfonline.comnih.gov
Once activated, the IKK complex phosphorylates inhibitory IκB proteins, targeting them for proteasomal degradation. embopress.orgembopress.org This releases the transcription factor NF-κB (nuclear factor kappa B) to translocate to the nucleus and initiate the transcription of target genes. embopress.orgembopress.org Many of these target genes are involved in pro-survival and inflammatory responses. tandfonline.combiorxiv.org Therefore, the activation of NF-κB in response to LLOMe-induced lysosomal damage represents a cellular attempt to counteract the stress and promote survival. tandfonline.comnih.gov
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (Leu-Leu)n-OMe |
| Zinc (Zn2+) |
| L-leucine methyl ester |
Modulation of LRRK2-mediated Rab Protein Phosphorylation
Recent research has illuminated a connection between lysosomal damage, as induced by agents like LLME, and the activation of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in Parkinson's disease. Lysosomal damage serves as a potent trigger for the recruitment and activation of LRRK2 at the lysosomal membrane. portlandpress.comresearchgate.net
Experimental use of LLME to induce lysosomal damage has demonstrated that this event leads to the LRRK2-mediated phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. Specifically, Rab10 has been shown to be phosphorylated by LRRK2 on damaged lysosomes. portlandpress.comresearchgate.netucl.ac.uk This phosphorylation event is not a random occurrence; it initiates a specific downstream signaling cascade.
The accumulation of phosphorylated Rab10 on the lysosomal surface recruits effector proteins, such as JIP4 (c-Jun N-terminal kinase-interacting protein 4). portlandpress.comresearchgate.netnih.gov The formation of this phospho-Rab10-JIP4 complex is associated with changes in lysosomal morphology and function, including the formation of tubules extending from the lysosomal surface, a process termed lysosomal tubulation. portlandpress.comnih.gov This modulation of Rab protein phosphorylation by LLME-induced lysosomal stress highlights a sophisticated cellular response mechanism linking lysosomal health to kinase signaling and organelle dynamics.
Table 1: Research Findings on LLME and LRRK2-Rab Pathway Modulation
| Finding | Key Proteins Involved | Cellular Consequence | Reference |
| Lysosomal damage induces LRRK2 activation. | This compound (LLME), LRRK2 | LRRK2 is recruited to damaged lysosomal membranes. | portlandpress.comresearchgate.net |
| LRRK2 phosphorylates Rab proteins on lysosomes. | LRRK2, Rab10, Rab8a | Accumulation of phosphorylated Rab proteins on the lysosomal surface. | portlandpress.comresearchgate.netucl.ac.uk |
| Phospho-Rab10 recruits effector proteins. | Phospho-Rab10, JIP4 | Formation of a complex that alters lysosomal dynamics. | portlandpress.comnih.gov |
| LLME-induced pathway alters lysosome morphology. | LRRK2, Phospho-Rab10, JIP4 | Initiation of lysosomal tubulation and vesiculation. | portlandpress.comresearchgate.netnih.gov |
Inflammasome Activation (e.g., NLRP3) and Cytokine Production
The lysosomal disruption caused by this compound is a powerful signal for the activation of the innate immune system, specifically through a multi-protein complex known as the NLRP3 inflammasome. nih.gov The activation of the NLRP3 inflammasome is a critical step in the inflammatory response, leading to the production of potent pro-inflammatory cytokines.
The mechanism of activation by LLME involves two key events that occur as a consequence of lysosomal membrane permeabilization: the release of lysosomal contents, such as Cathepsin B, into the cytosol and a significant efflux of potassium (K+) ions from the cell. nih.gov This decrease in intracellular potassium concentration is a common trigger for the assembly and activation of the NLRP3 inflammasome. nih.govphysiology.orgfrontiersin.org
NLRP3 activation is concentration-dependent. Studies have shown that submillimolar concentrations of LLME cause a slow, partial lysosomal disruption that leads to robust NLRP3 inflammasome activation and K+ efflux. physiology.org In contrast, supramillimolar concentrations cause a very rapid and complete collapse of lysosomal integrity, which paradoxically leads to a suppression of inflammasome signaling. physiology.org
Once assembled, the NLRP3 inflammasome complex activates Caspase-1, a protease that cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms. nih.gov These mature cytokines are then secreted from the cell, where they play a central role in orchestrating an inflammatory response. nih.gov LLME is therefore frequently used in research as a reliable tool to induce NLRP3-dependent inflammation. physiology.org
Table 2: LLME-Induced NLRP3 Inflammasome Activation
| Step | Triggering Event | Key Components | Outcome | Reference |
| 1. Lysosomal Disruption | LLME polymerization by DPPI | This compound, DPPI | Lysosomal Membrane Permeabilization (LMP) | nih.govphysiology.org |
| 2. Inflammasome Sensing | Decreased cytosolic K+ concentration | NLRP3, K+ ion channels | Conformational change and oligomerization of NLRP3 | nih.govphysiology.orgfrontiersin.org |
| 3. Inflammasome Assembly | NLRP3 oligomerization | NLRP3, ASC, Pro-Caspase-1 | Formation of the active inflammasome complex | physiology.orgnih.gov |
| 4. Cytokine Processing | Active Caspase-1 | Caspase-1, Pro-IL-1β, Pro-IL-18 | Cleavage of pro-cytokines into active forms | nih.gov |
| 5. Cytokine Release | Cellular secretion mechanisms | IL-1β, IL-18 | Secretion of mature pro-inflammatory cytokines | physiology.orgnih.gov |
Therapeutic and Research Applications of Leucylleucine Methyl Ester
Graft-Versus-Host Disease (GVHD) Prevention and Treatment
Graft-versus-host disease is a significant complication in allogeneic stem cell transplantation, where donor immune cells attack the recipient's tissues. bloodcancerunited.org LLME has been investigated as a tool to mitigate GVHD by targeting the cell populations responsible for this reaction. nih.govnih.gov In murine models, the treatment of donor cells with LLME completely prevented lethal GVHD following bone marrow transplantation across major histocompatibility barriers. nih.govnih.gov This protective effect is achieved by eliminating a T cell subset, likely thymus-educated pre-cytotoxic T-lymphocytes (CTLs), which are essential for initiating the disease. nih.gov
A primary application of LLME is the ex vivo purging of donor bone marrow and peripheral blood cells to remove alloreactive T cells before transplantation. This process selectively targets and eliminates cytotoxic T lymphocytes and natural killer (NK) cells, the key mediators of GVHD, from the donor graft. nih.govcancer.govnih.gov Studies have shown that LLME treatment effectively removes NK cell function and prevents the generation of CTLs from their precursors. nih.govnih.gov Crucially, this cytotoxic activity does not appear to harm hematopoietic stem cell function, allowing for successful engraftment. nih.gov In murine studies, erythropoiesis, as well as granulocytic and megakaryocytic regeneration, were histologically equivalent in recipients of either control cells or LLME-treated cells. nih.gov
| Cell Type | Effect of Leucylleucine Methyl Ester Treatment | Reference |
| Cytotoxic T Lymphocytes (CTLs) | Elimination/Inactivation | nih.govnih.gov |
| Natural Killer (NK) Cells | Elimination/Inactivation | nih.govnih.gov |
| Monocytes | Elimination | nih.gov |
| Helper T Cells | Spared | nih.govnih.gov |
| Hematopoietic Stem Cells | No adverse effects on function | nih.govnih.gov |
Donor lymphocyte infusion is a form of immunotherapy used after a stem cell transplant to enhance the anti-tumor immune response, known as the graft-versus-tumor (GVT) effect. wikipedia.org However, DLI carries a significant risk of inducing GVHD. wikipedia.org Treating donor lymphocyte infusions with LLME is a strategy to reduce this risk by selectively depleting the cytotoxic T cells responsible for GVHD. wipo.int Preclinical studies in murine models suggest that LLME-treated DLIs can mediate graft-versus-leukemia activity with a minimal risk of inducing GVHD. researchgate.net This approach allows for the potential separation of the beneficial GVT effects from the detrimental GVHD, thereby improving the safety of DLI therapy. researchgate.net
Canine models have been utilized to study the effects of LLME in allogeneic marrow transplantation, yielding mixed results compared to murine studies. nih.gov While incubation of autologous marrow with LLME did not prevent subsequent engraftment in dogs, the treatment of marrow from dog leukocyte antigen (DLA)-identical littermates resulted in a high rate of graft failure. nih.govnih.gov In one study, six of seven dogs that received autologous marrow treated with LLME successfully engrafted. nih.gov However, in a separate experiment, LLME treatment of both marrow and peripheral blood buffy coat failed to prevent the development of GVHD in recipients of marrow from DLA-haploidentical littermates. nih.gov These findings suggest that the application of LLME in a clinical setting may be more complex than indicated by rodent models alone. nih.gov
Applications in Cancer Immunotherapy
The selective cytotoxicity of LLME against specific immune and malignant cells has prompted research into its applications in cancer immunotherapy. nih.govsemanticscholar.org This includes directly targeting cancer cells and modulating the tumor microenvironment.
LLME has demonstrated selective toxicity for myeloid tumor cells. nih.govsemanticscholar.org This effect is attributed to the high levels of the enzyme dipeptidyl peptidase I (DPPI) within the lysosomes of these cells, which converts LLME into its membranolytic form. cancer.govnih.govsemanticscholar.org This mechanism makes LLME a candidate for targeting myeloid leukemia cells. nih.gov Furthermore, research into self-assembled leucine (B10760876) polymers loaded with chemotherapy drugs, such as doxorubicin, has shown enhanced efficacy in killing acute myeloid leukemia cells in vitro, suggesting that leucine-based compounds can be used to more effectively target and destroy leukemia progenitors. nih.gov
The cell death induced by LLME is not simple necrosis but rather a programmed process of apoptosis. nih.govsemanticscholar.org When human myeloid tumor cell lines such as U937, HL60, and THP-1 were treated with LLME, they exhibited hallmarks of apoptosis, including the early release of fragmented DNA. nih.govsemanticscholar.org This process appears to be dependent on the intracellular generation of LLME metabolites, which triggers a zinc-sensitive pathway leading to apoptosis. nih.gov LLME also acts as a lysosome-destabilizing agent that can cause the release of cathepsins into the cytosol, initiating apoptosis. scirp.org Research has shown that LLME can work synergistically with other agents, such as Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), to promote apoptosis in lung cancer cell lines, including those resistant to TRAIL. scirp.org
| Cancer Cell Line | Type | Observed Effect of LLME | Apoptotic Markers | Reference |
| U937 | Myeloid Tumor | Induction of Apoptosis | DNA Fragmentation, 51Cr Release | nih.govsemanticscholar.org |
| HL60 | Myeloid Tumor | Induction of Apoptosis | DNA Fragmentation, 51Cr Release | nih.govsemanticscholar.org |
| THP-1 | Myeloid Tumor | Induction of Apoptosis | DNA Fragmentation, 51Cr Release | nih.govsemanticscholar.org |
| Calu-1 | Lung Carcinoma | Synergistic Cytotoxicity with TRAIL | Lysosomal Rupture | scirp.org |
| NCI-H460 | Lung Carcinoma | Synergistic Cytotoxicity with TRAIL | Lysosomal Rupture | scirp.org |
Research Tool for Investigating Lysosomal Function and Cell Death Pathways
This compound (LLME) serves as a critical tool in cell biology research, particularly for elucidating the intricate roles of lysosomes in cellular function and programmed cell death. As a lysosomotropic agent, LLME readily enters cells and specifically accumulates within the lysosomes. cancer.gov Inside these acidic organelles, it is processed by the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), which is particularly abundant in cytotoxic lymphocytes. This enzymatic action catalyzes a condensation reaction of LLME, leading to the formation of a membranolytic product. cancer.govcaymanchem.com
The accumulation of this product causes significant stress to the endolysosomal pathway, culminating in lysosomal membrane permeabilization (LMP), often referred to as lysosomal rupture. cancer.govscirp.orgselleckchem.com This disruption leads to the loss of the proton gradient across the lysosomal membrane and the release of internal contents. nih.gov The consequence of this lysosomal destabilization is the initiation of apoptotic cell death, characterized by DNA fragmentation. cancer.govcaymanchem.combiomol.com
Researchers have utilized LLME to explore the "lysosomal pathway of apoptosis". scirp.org For instance, studies have shown that in lung cancer cells, LLME-induced cytotoxicity is effectively blocked by cysteine protease inhibitors, highlighting the role of lysosomal cathepsins in this cell death pathway. scirp.org While some models propose that LLME-induced apoptosis is mediated by the release of cathepsins into the cytosol, other research suggests that LLME may instead inactivate these proteases within the transiently permeabilized lysosomes without their significant release. scirp.orgnih.gov This makes LLME an invaluable compound for dissecting the precise downstream events following lysosomal damage and its contribution to converging pro-apoptotic signals. scirp.org
Table 1: Mechanism of LLME-Induced Lysosomal Disruption
| Step | Description | Key Molecules/Organelles Involved | Outcome |
|---|---|---|---|
| 1. Cellular Uptake | LLME, as a lysosomotropic agent, enters the cell. | Cell Membrane, Endocytosis | LLME is internalized. |
| 2. Lysosomal Accumulation | LLME specifically concentrates within the lysosomes. | Lysosomes | High intra-lysosomal concentration of LLME. |
| 3. Enzymatic Condensation | The lysosomal enzyme Dipeptidyl Peptidase I (DPPI) catalyzes the condensation of LLME. | Dipeptidyl Peptidase I (DPPI) | Formation of a membranolytic polymer. |
| 4. Lysosomal Destabilization | The condensation product disrupts the integrity of the lysosomal membrane. | Lysosomal Membrane | Lysosomal Membrane Permeabilization (LMP). |
| 5. Initiation of Apoptosis | The rupture of the lysosome and subsequent cellular events lead to programmed cell death. | Caspases, Cathepsins, DNA | DNA fragmentation and cell death. cancer.govcaymanchem.combiomol.com |
Development of Selective Cell Depletion Strategies
A significant application of this compound in research is its ability to selectively eliminate specific cell populations, particularly within mixed lymphocyte cultures. This selective cytotoxicity is a direct consequence of the differential expression of the enzyme dipeptidyl peptidase I (DPPI) among various immune cell types. Cells rich in DPPI, such as cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, are highly susceptible to LLME's effects. cancer.govcaymanchem.combiomol.comnih.gov
Upon exposure, LLME efficiently eradicates NK cell function and activated CTLs from mixed cell populations at relatively low concentrations. nih.govnih.gov This selective action extends to monocytes and macrophages, although they typically require higher concentrations of LLME for complete elimination compared to NK cells. nih.gov Conversely, a wide range of other cell types demonstrate significant resistance to LLME-mediated toxicity. These include the vast majority of helper T cells (OKT4+), B lymphocytes, and various non-lymphoid tumor cell lines such as the erythroleukemia line K562 and the T cell line Molt-4. caymanchem.combiomol.comnih.gov
This differential sensitivity allows researchers to create specific cell-depleted populations for functional studies. For example, by treating peripheral blood mononuclear cells (PBMCs) with LLME, one can generate a cell population devoid of cytotoxic lymphocytes and monocytes while preserving helper T cells and B cells. caymanchem.comnih.gov This strategy is invaluable for investigating the specific roles of different immune cell subsets in processes like immunoglobulin secretion, allogeneic responses, and immune regulation. nih.gov The ability to selectively ablate cytotoxic cells has also positioned LLME as a potential agent for reducing the incidence of graft-versus-host disease (GVHD) by depleting harmful T-cells from donor grafts. cancer.gov
Table 2: Differential Cytotoxicity of this compound on Human Cell Types
| Cell Type | Susceptibility to LLME | Key Findings |
|---|---|---|
| Natural Killer (NK) Cells | High | All NK function can be irreversibly eliminated with brief exposure to concentrations of 50 µM or less. nih.govnih.gov |
| Cytotoxic T Lymphocytes (CTLs) | High | Both precursor and activated CTLs (both OKT4+ and OKT8+ phenotypes) are eliminated. caymanchem.combiomol.comnih.gov |
| Monocytes / Macrophages | Moderate | Sensitive to LLME-mediated toxicity, but at concentrations two- to fivefold higher than those required to eliminate NK cells. nih.gov |
| Helper T-Cells (OKT4+) | Low / Resistant | The vast majority of these cells show no significant toxicity and retain their proliferative and helper functions. caymanchem.combiomol.comnih.gov |
| B-Lymphocytes | Low / Resistant | Unaffected by concentrations that completely eliminate NK cells. caymanchem.combiomol.comnih.gov |
| Various Tumor Cell Lines | Resistant | Cell lines of non-lymphoid origin, as well as lines like K562, Molt-4, Daudi, and HS-Sultan, are completely resistant. nih.gov |
Advanced Analytical and Methodological Approaches in Leucylleucine Methyl Ester Research
Spectroscopic Techniques for Structural Elucidation (e.g., Mass Spectrometry)
Spectroscopic methods are fundamental to confirming the chemical structure of LLME and its derivatives.
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of LLME. In studies, mass spectral analysis has been crucial in identifying LLME as the NK-toxic product formed when monocytes or polymorphonuclear leukocytes are incubated with L-leucine methyl ester. nih.gov Electron ionization mass spectrometry can provide detailed fragmentation patterns, which act as a molecular fingerprint for the compound. nist.gov Electrospray ionization (ESI)-mass spectrometry is another valuable technique, particularly for studying non-covalent interactions and recognizing isomeric forms of amino acid esters. beilstein-journals.org
Other spectroscopic techniques that complement MS in structural elucidation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule. spectrabase.commmu.ac.uk
Infrared (IR) Spectroscopy : This technique helps identify functional groups present in the molecule, such as carbonyls and alkenes. mmu.ac.uk
These techniques, often used in combination, provide a comprehensive picture of the molecular structure, which is a prerequisite for understanding its biological activity. mmu.ac.uk
Chromatographic Methods for Purity and Metabolite Analysis (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are indispensable for assessing the purity of LLME preparations and for analyzing its metabolites in biological samples.
Thin-Layer Chromatography (TLC) is a straightforward and rapid method used for the qualitative analysis of LLME and its metabolites. It was instrumental in the initial identification of L-leucyl-L-leucine methyl ester as the product of L-leucine methyl ester metabolism by immune cells. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) offers a higher degree of resolution and is used for the quantitative analysis of LLME and its purity. nih.govselleckchem.com It is a sensitive and efficient tool for assaying amino acids and their derivatives. researchgate.net
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful technique for analyzing volatile derivatives of LLME and its metabolites. nist.govmdpi.com
These chromatographic methods are essential for ensuring the quality of the compound used in research and for tracking its metabolic fate within cellular systems.
Real-Time Monitoring of Lysosomal Permeabilization (e.g., Acridine Orange Staining)
A key biological effect of LLME is the induction of lysosomal membrane permeabilization (LMP). Several methods are employed to monitor this process in real-time.
Acridine Orange (AO) Staining is a widely used technique to observe lysosomal destabilization. nih.govresearchgate.net AO is a fluorescent dye that accumulates in intact, acidic lysosomes and emits red fluorescence. nih.govbiomol.com Upon LMP, the dye leaks into the cytoplasm, where it emits green fluorescence. nih.govresearchgate.net This shift in fluorescence from red to green provides a clear and dynamic readout of lysosomal integrity. nih.govresearchgate.net Time-lapse fluorescence microscopy and high-throughput microplate reader-based methods allow for the real-time monitoring of LMP in response to LLME. nih.govresearchgate.net
Key Features of Acridine Orange Staining for LMP:
| Feature | Description |
|---|---|
| Principle | The dye accumulates in acidic lysosomes (red fluorescence) and leaks into the cytoplasm upon membrane damage (green fluorescence). nih.gov |
| Detection Methods | Fluorescence microscopy, flow cytometry, and microplate readers. nih.gov |
| Advantages | Allows for real-time, continuous measurement of lysosomal stability and is suitable for high-throughput screening. nih.govresearchgate.net |
Other methods to monitor LMP include the use of galectin-3 (Gal3), which translocates to damaged lysosomes. nih.gov
Flow Cytometry for Cell Subset Analysis and Viability Assays
Flow cytometry is a powerful, high-throughput technique used to analyze multiple parameters of individual cells within a heterogeneous population. In LLME research, it is crucial for:
Cell Subset Analysis : Flow cytometry can identify and quantify different cell populations based on the expression of specific cell surface markers (e.g., CD3, CD8, CD19). This has been used to demonstrate the differential sensitivity of murine leukocyte subsets to LLME, with CD8+ cells being the most sensitive. nih.gov
Viability Assays : Cell viability can be assessed using various fluorescent dyes that stain live and dead cells differently. thermofisher.comugm.ac.id For example, a combination of FITC-linked annexin (B1180172) V and propidium (B1200493) iodide (PI) can distinguish between viable, apoptotic, and necrotic cells. researchgate.net This is critical for determining the cytotoxic effects of LLME on different cell types. mdpi.com
Common Flow Cytometry Applications in LLME Research:
| Application | Description |
|---|---|
| Immunophenotyping | Identifies and quantifies different immune cell subsets based on surface marker expression to assess differential sensitivity to LLME. nih.gov |
| Apoptosis/Necrosis Assays | Uses dyes like Annexin V and PI to quantify the mode of cell death induced by LLME. researchgate.netmdpi.com |
| Mitochondrial Membrane Potential | Employs dyes like JC-1 to measure changes in mitochondrial function, a key event in apoptosis. researchgate.net |
Biochemical Assays for Enzyme Activity and Metabolite Quantification (e.g., DPPI activity, Cathepsin release)
Biochemical assays are essential for dissecting the molecular mechanisms underlying the action of LLME.
Dipeptidyl Peptidase I (DPPI/Cathepsin C) Activity Assays : The conversion of LLME into its membranolytic form is dependent on the enzymatic activity of DPPI. nih.govnih.gov Assays measuring DPPI activity are therefore critical to understanding the sensitivity of different cell types to LLME. Inhibition of DPPI has been shown to prevent the toxic effects of LLME. nih.gov
Cathepsin Release Assays : LLME-induced LMP is thought to lead to the release of lysosomal proteases, such as cathepsins, into the cytosol, which can trigger apoptosis. nih.gov However, some studies suggest that LLME may inactivate cathepsins within the lysosomes rather than causing their release. nih.govsemanticscholar.org Assays that measure the activity of specific cathepsins (e.g., Cathepsin B and L) in cytosolic fractions are used to investigate their role in LLME-induced cell death. nih.govresearchgate.net
These biochemical assays provide crucial insights into the enzymatic processes that mediate the cytotoxic effects of LLME.
Theoretical and Computational Studies of Leucylleucine Methyl Ester
Molecular Modeling of Leucylleucine Methyl Ester-Enzyme Interactions
The biological activity of this compound is critically dependent on its interaction with the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C nih.govnih.govcaymanchem.comnih.gov. Molecular modeling techniques, such as molecular docking, are instrumental in elucidating the specifics of this enzyme-substrate interaction. These computational methods predict the preferred binding orientation of LLME within the active site of DPPI and estimate the binding affinity.
The primary mechanism involves the enzymatic action of DPPI on LLME. Inside the lysosome, DPPI catalyzes a condensation reaction, polymerizing LLME into larger, membranolytic metabolites of the structure (Leu-Leu)n-OMe, where n is greater than or equal to 3 nih.govnih.gov. Molecular docking simulations can model the initial binding of a single LLME molecule into the catalytic pocket of DPPI. Key interactions would likely involve hydrogen bonds between the peptide backbone of LLME and amino acid residues in the enzyme's active site, as well as hydrophobic interactions involving the leucine (B10760876) side chains.
While specific docking studies for LLME with DPPI are not extensively published, insights can be drawn from computational studies of other peptidomimetic inhibitors with related enzymes. For instance, molecular docking of inhibitors with Cathepsin C reveals the importance of interactions with key catalytic residues. In the case of DPPI, the active site is known to contain a catalytic triad (B1167595) of Cys, His, and Asn residues. Docking simulations would aim to position the scissile peptide bond of LLME optimally for nucleophilic attack by the cysteine residue.
The outcomes of such modeling can be presented in a table format, hypothesizing the key interactions.
| Interaction Type | LLME Moiety | Potential DPPI Residue | Significance |
| Hydrogen Bonding | Amino terminus | Aspartic Acid / Glutamic Acid | Initial recognition and orientation |
| Hydrogen Bonding | Carbonyl backbone | Glycine / Serine | Positioning for catalysis |
| Hydrophobic | Leucine side chains | Pockets lined with Val, Ile, Phe | Substrate specificity |
| Covalent Interaction | Peptide bond | Cysteine (catalytic residue) | Enzymatic cleavage/polymerization |
These models are foundational for understanding the substrate specificity of DPPI and for the rational design of novel dipeptide methyl esters with potentially enhanced or modulated activities.
Molecular Dynamics Simulations of this compound with Lipid Membranes
The cytotoxic effect of this compound is not caused by the dipeptide itself, but by its oligomeric byproducts, (Leu-Leu)n-OMe (where n ≥ 3), which are formed by the action of DPPI within the lysosome nih.govnih.gov. These oligomers have membranolytic properties, leading to lysosomal membrane permeabilization (LMP), the release of lysosomal contents, and subsequent cell death nih.govnih.gov. Molecular dynamics (MD) simulations are a powerful tool to study how these oligomers interact with and disrupt the lysosomal lipid bilayer at an atomistic level.
MD simulations can model a patch of a lipid bilayer, mimicking the composition of a lysosomal membrane, and simulate the behavior of the (Leu-Leu)n-OMe oligomers in this environment over time. These simulations can provide insights into:
Initial Binding: How the hydrophobic leucine side chains of the oligomer anchor it to the membrane surface.
Insertion: The process by which the oligomer inserts itself into the hydrophobic core of the lipid bilayer.
Pore Formation: The potential aggregation of multiple oligomers to form pores or channels, leading to membrane leakage.
The results from such simulations can quantify key biophysical parameters.
| Parameter | Description | Predicted Effect of (Leu-Leu)n-OMe |
| Order Parameter | A measure of the conformational order of the lipid acyl chains. | Decrease, indicating increased membrane fluidity and disorder. |
| Area Per Lipid | The average surface area occupied by a single lipid molecule. | Increase, suggesting membrane expansion and destabilization. |
| Membrane Thickness | The distance between the headgroups of the two lipid leaflets. | Decrease, indicating membrane thinning and weakening. |
| Water Permeation | The rate of water molecules crossing the lipid bilayer. | Significant increase, indicative of pore formation or defects. |
These simulations can help to visualize the dynamic process of membrane disruption and provide a mechanistic understanding of the membranolytic activity of LLME's metabolic products.
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Structure-Activity Relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity. For this compound, SAR studies, often guided by computational analysis, can identify the key molecular features required for its uptake, enzymatic processing by DPPI, and ultimate cytotoxicity.
The core structure of LLME can be systematically modified to probe the importance of each component:
Amino Acid Side Chains: Replacing leucine with other amino acids (e.g., alanine (B10760859), valine, phenylalanine) would reveal the role of the isobutyl side chains in substrate recognition by DPPI and the hydrophobicity of the resulting oligomers. A study on leucine derivatives for the activation of mTORC1 highlighted the necessity of a hydrophobic side chain for cellular uptake and signaling nih.gov.
Peptide Backbone: Modifications to the amide bond, such as N-methylation, could impact the conformational flexibility of the dipeptide and its susceptibility to cleavage or polymerization by DPPI. Studies on other cyclic lipopeptides have shown that ester to amide substitutions can significantly alter their ability to interact with bacterial membranes nih.gov.
The Methyl Ester Group: The ester moiety is crucial. Its hydrolysis or modification to an amide or a free carboxylate would likely alter the compound's ability to accumulate in lysosomes and to be processed by DPPI. Research on amino acid methyl ester phosphoramidates of AZT has demonstrated that the ester group and the stereochemistry of the amino acid are critical for cytotoxicity nih.gov.
A hypothetical SAR table for LLME derivatives is presented below, based on established principles.
| Modification | Position | Rationale | Predicted Impact on Activity |
| Replace Leu with Ala | Side Chain | Decrease hydrophobicity | Reduced binding to DPPI and lower membranolytic potential of oligomers |
| Replace L-Leu with D-Leu | Stereochemistry | Altered fit in the enzyme active site | Likely loss of activity due to enzyme stereospecificity |
| N-methylation | Peptide Backbone | Increase steric hindrance, reduce H-bonding | Reduced or abolished processing by DPPI |
| Replace -OCH3 with -OH | C-terminus | Increased polarity, negative charge | Reduced lysosomal accumulation and enzymatic recognition |
| Replace -OCH3 with -NH2 | C-terminus | Altered chemical properties | Potential change in substrate suitability for DPPI |
These theoretical analyses provide a framework for designing new derivatives with tailored biological activities, for example, to enhance selectivity for certain cell types or to modulate the potency of the cytotoxic effect.
In Silico Prediction of Biological Activities and Toxicity Profiles
In the early stages of drug discovery and chemical biology research, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. For this compound, these in silico models can offer a preliminary assessment of its drug-like properties and potential liabilities.
Various software platforms utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a wide range of endpoints based on the chemical structure of a compound simulations-plus.commdpi.comrjptonline.org.
Predicted ADMET Properties for this compound:
Absorption: Models would predict its potential for oral bioavailability, intestinal absorption, and permeability across biological membranes like the Caco-2 cell monolayer. Its peptide nature might suggest low oral bioavailability.
Distribution: Predictions would include its ability to cross the blood-brain barrier and its affinity for plasma proteins.
Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 enzymes. The ester linkage would be a predicted site of hydrolysis by esterases. Furthermore, based on experimental data for leucine, metabolites such as N-acetyl leucine could be predicted nih.gov.
Excretion: Predictions would estimate the likely routes of elimination from the body.
Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and others.
A summary of likely in silico predictions for LLME is provided in the table below.
| ADMET Property | Parameter | Predicted Profile for LLME |
| Absorption | Human Intestinal Absorption | Low to Moderate |
| Caco-2 Permeability | Moderate | |
| Distribution | Blood-Brain Barrier Penetration | Low |
| Plasma Protein Binding | Moderate | |
| Metabolism | CYP450 Substrate | Likely minor pathways |
| Primary Metabolism | Hydrolysis of methyl ester, peptide bond cleavage | |
| Toxicity | Ames Mutagenicity | Likely Negative |
| hERG Inhibition | Low Probability | |
| Hepatotoxicity | Possible, context-dependent |
These computational predictions, while not a substitute for experimental testing, are invaluable for prioritizing compounds, identifying potential development challenges, and guiding further experimental design in the study of this compound and its derivatives.
Future Research Directions and Unanswered Questions for Leucylleucine Methyl Ester
Elucidation of Complete Metabolic Pathways and Metabolite Characterization
The current understanding of LLME's metabolism is centered on its entry into the lysosome and subsequent conversion by the thiol protease Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. nih.gov This enzyme catalyzes a condensation reaction, creating polymeric metabolites of the structure (Leu-Leu)n-OMe, where 'n' is greater than or equal to three. nih.gov These hydrophobic polymers are believed to disrupt the lysosomal membrane, leading to cell death. nih.govnih.gov
However, this represents only the initial activating step. The complete metabolic fate of LLME and its polymeric derivatives remains largely uncharacterized. Key unanswered questions include:
Downstream Catabolism: What are the subsequent metabolic steps following the formation of (Leu-Leu)n-OMe polymers? Are these polymers eventually hydrolyzed back to leucylleucine or individual leucine (B10760876) amino acids, and by which enzymes?
Metabolite Spectrum: Beyond the primary polymers, what is the full spectrum of metabolites generated from LLME in different cell types? Do other enzymes contribute to its metabolism, leading to biologically active byproducts?
Excretion and Clearance: How are the final metabolic products of LLME cleared from surviving cells and from the body? Understanding the clearance pathway is fundamental for any potential therapeutic development.
Future research must employ advanced analytical techniques to address these gaps.
| Research Question | Proposed Approach | Expected Outcome |
| What is the complete catabolic pathway of (Leu-Leu)n-OMe? | Stable isotope tracing using 13C- or 15N-labeled LLME followed by mass spectrometry. | Identification of downstream metabolites and enzymatic pathways involved in polymer breakdown. |
| What is the full spectrum of LLME-derived metabolites? | High-resolution metabolomics analysis of LLME-treated sensitive and resistant cells. | A comprehensive map of all metabolic products, revealing potential unknown bioactive molecules. |
| How are LLME metabolites cleared from cells? | Subcellular fractionation and analysis, combined with studies on cellular export mechanisms. | Understanding of the cellular clearance process and the half-life of toxic metabolites. |
Comprehensive Understanding of Cell Type Selectivity and Resistance Mechanisms
The selective toxicity of LLME is attributed to higher expression levels of DPPI and the presence of a novel dipeptide-specific facilitated transport system in sensitive cells like cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells. nih.govnih.govnih.gov In contrast, helper T cells and human B lymphocytes exhibit resistance. nih.govcaymanchem.com However, this selectivity is not absolute and appears to be species-dependent. For instance, murine B cells are sensitive to LLME, unlike their human counterparts, and murine peritoneal macrophages are highly resistant. nih.gov
This variability underscores the need for a more granular understanding of selectivity and resistance.
Transporter Expression: The specific molecular identity of the dipeptide transporter responsible for LLME uptake remains unknown. Identifying this transporter is crucial to fully understand the basis of selective uptake.
DPPI Activity vs. Expression: Is sensitivity solely dependent on the amount of DPPI protein, or do differences in enzymatic activity, post-translational modifications, or lysosomal pH play a role?
Mechanisms of Resistance: The molecular basis for intrinsic resistance in cell types like human B cells is not fully understood. Potential mechanisms could include low transporter expression, low DPPI levels, enhanced drug efflux, or more efficient lysosomal repair mechanisms.
| Cell Type | Species | Sensitivity to LLME | Postulated Basis of Sensitivity/Resistance |
| Cytotoxic T Lymphocytes (CD8+) | Human, Murine | High | High DPPI and dipeptide transporter expression. nih.govnih.govnih.gov |
| Natural Killer (NK) Cells | Human | High | High DPPI and dipeptide transporter expression. nih.govnih.gov |
| Monocytes/Macrophages | Human | Moderate | Sensitive to concentrations 2-5x higher than NK cells. nih.gov |
| B Lymphocytes (CD19+) | Human | Low (Resistant) | Low DPPI/transporter expression. nih.govglpbio.com |
| B Lymphocytes (CD19+) | Murine | High | Species-specific differences in DPPI/transporter expression. nih.gov |
| Peritoneal Macrophages | Murine | Low (Resistant) | Most insensitive murine cell type tested. nih.gov |
Optimization of Leucylleucine Methyl Ester Derivatives for Enhanced Specificity and Reduced Off-Target Effects
The therapeutic potential of LLME is limited by its toxicity profile. frontiersin.org The development of next-generation derivatives with improved specificity and safety is a critical research avenue. Studies have shown that modifications to the dipeptide structure can significantly impact uptake and toxicity. For example, hydrophobicity of the C-terminal ester or amide group enhances uptake by the specific transporter, while dipeptides with hydrophilic amino acid side chains are not cytotoxic. nih.govnih.gov
Future efforts should focus on synthesizing and screening a library of LLME analogs to:
Enhance Transporter Affinity: Modify the peptide backbone or side chains to create derivatives with higher affinity for the dipeptide transporter on cytotoxic cells, allowing for lower effective concentrations.
Modulate DPPI Processing: Design derivatives that are more or less efficiently processed by DPPI. This could fine-tune their activation rate and cytotoxic potency.
Reduce Off-Target Lysis: Create derivatives whose membranolytic polymers are more specific to the lysosomal membrane, reducing damage to other cellular components upon lysosomal rupture.
Exploration of Novel Therapeutic Applications Beyond Immunomodulation
Research on LLME has predominantly focused on its immunomodulatory properties, specifically the depletion of cytotoxic cell populations. medchemexpress.comnih.gov However, its fundamental mechanism as a lysosomotropic agent suggests potential applications in other disease contexts.
Oncology: As a compound that induces lysosomal cell death, LLME could be repurposed for cancer therapy. frontiersin.org Many cancer cells exhibit altered lysosomal biology, which could be a vulnerability. Future work should investigate LLME's efficacy against various tumor types, especially those known to be sensitive to lysosomal disruption.
Infectious Diseases: Lysosomes are critical for the lifecycle of many intracellular pathogens. Related compounds, such as leucine methyl ester, have shown efficacy in destroying amastigotes of Leishmania mexicana amazonensis. sigmaaldrich.com The potential of LLME and its derivatives as anti-parasitic or anti-microbial agents that target pathogens within the lysosome warrants investigation.
Non-Cytotoxic Immunomodulation: At sub-lethal concentrations, LLME may have functions beyond cell killing. It has been suggested to have the potential to augment antibody production, possibly by altering the expression of inflammatory genes. cancer.gov Exploring these non-cytotoxic, gene-regulatory functions could open new avenues for its use in shaping immune responses.
Integration with Advanced Omics Technologies for Systems-Level Understanding
To unravel the complex cellular responses to LLME, a systems-biology approach is necessary. The integration of "omics" technologies can provide an unbiased, global view of the pathways and networks affected by LLME treatment.
Transcriptomics (RNA-seq): Comparing the gene expression profiles of sensitive and resistant cell lines after LLME exposure can identify key genes and pathways involved in cell death, survival, and resistance. This could lead to the discovery of novel resistance mechanisms or off-target effects.
Proteomics: Quantitative proteomics can be used to directly measure the expression levels of the dipeptide transporter and DPPI across a wide range of primary cells and tissues, creating a detailed map of potential sensitivity. It can also identify other proteins that interact with LLME or are affected by lysosomal stress.
Metabolomics: As mentioned in section 9.1, high-resolution metabolomics is essential for characterizing the full metabolic fate of LLME and identifying all resulting bioactive molecules. hmdb.ca
Development of Targeted Delivery Systems for this compound
To minimize systemic toxicity and maximize efficacy, particularly for applications in oncology or localized immunomodulation, targeted delivery systems are required. The direct administration of LLME is hampered by its potential toxicity to non-target cells. frontiersin.org
Future research should focus on encapsulating LLME into nanocarriers that can be directed to specific cell populations.
Liposomal Formulations: Encapsulating LLME within liposomes could shield it from interacting with non-target cells. The liposome (B1194612) surface could be decorated with antibodies or ligands that bind to receptors exclusively expressed on target cells (e.g., tumor-specific antigens or immune cell markers).
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of LLME within the target cell's lysosome, potentially increasing its efficacy and duration of action.
Stimuli-Responsive Systems: Advanced delivery systems could be designed to release LLME only in the specific microenvironment of a tumor or inflamed tissue (e.g., in response to lower pH or specific enzymes), further enhancing its therapeutic index. The development of such systems is inspired by research into other lysosomotropic agents that can be delivered via nanoparticles or form their own delivery vesicles. frontiersin.orgmdpi.com
By pursuing these future research directions, the scientific community can address the critical unanswered questions surrounding this compound, potentially unlocking its full therapeutic potential while ensuring a comprehensive understanding of its biological activity.
Q & A
Q. What are the standard methodologies for synthesizing leucylleucine methyl ester, and how are purity and yield validated?
Synthesis typically involves peptide coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) under anhydrous conditions. Purity is validated via HPLC (≥95% purity threshold) and GC-MS for methyl ester content quantification . Yield optimization often employs Taguchi orthogonal arrays to test variables like catalyst concentration and reaction temperature .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Q. How do researchers ensure reproducibility in experimental protocols for this compound?
Detailed documentation of reaction conditions (solvent, catalyst, stoichiometry) and adherence to IUPAC naming conventions are critical. Supplementary materials should include raw spectral data and step-by-step synthesis protocols to enable replication .
Advanced Research Questions
Q. What experimental design strategies optimize this compound synthesis under resource constraints?
The Taguchi method (L9 orthogonal array) reduces trials while testing multiple parameters (e.g., catalyst type, temperature). For example, potassium hydroxide (1.5 wt%) at 60°C maximizes yield (96.7%) by prioritizing catalyst concentration as the most influential factor (77.58% contribution in ANOVA) .
Q. How can conflicting purity data from GC-MS and HPLC be resolved?
Cross-validate using orthogonal methods:
Q. What computational approaches predict this compound's stability in biological systems?
Molecular dynamics (MD) simulations model hydrolysis rates under physiological pH (7.4) and temperature (37°C). Density Functional Theory (DFT) calculates ester bond dissociation energies to identify degradation pathways .
Q. How do researchers analyze degradation products of this compound under extreme conditions?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with LC-MS/MS identify hydrolysis products (leucine and methanol). Kinetic modeling (Arrhenius equation) extrapolates shelf-life .
Methodological Challenges
Q. What statistical tools address variability in bioactivity assays involving this compound?
Response Surface Methodology (RSM) optimizes dose-response curves. For IC₅₀ determination, use nonlinear regression (e.g., GraphPad Prism) with ≥3 biological replicates. Outliers are assessed via Grubbs' test .
Q. How can researchers validate this compound's role in peptide bond stabilization?
Circular dichroism (CD) monitors α-helix/β-sheet formation in model peptides. Compare thermal denaturation profiles (± methyl ester) to quantify stabilization effects .
Q. What strategies mitigate batch-to-batch variability in industrial-scale synthesis?
Implement Quality-by-Design (QbD) principles:
- Define Critical Quality Attributes (CQAs): Purity, yield, residual solvents.
- Control Critical Process Parameters (CPPs): Reaction time, mixing efficiency.
Use PAT (Process Analytical Technology) for real-time monitoring .
Tables for Key Experimental Data
| Parameter | Optimal Value | Contribution to Yield | Reference |
|---|---|---|---|
| Catalyst concentration | 1.5 wt% (KOH) | 77.58% | |
| Reaction temperature | 60°C | 12.3% | |
| Oil/methanol ratio | 1:6 | 5.8% |
| Analytical Method | Key Metric | Typical Result | Reference |
|---|---|---|---|
| GC-MS | Methyl ester content | 96.7% | |
| HPLC | Purity | ≥95% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
